molecular formula C11H19NO3 B2569990 Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate CAS No. 1310708-58-7

Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate

Cat. No.: B2569990
CAS No.: 1310708-58-7
M. Wt: 213.277
InChI Key: CNKQXIZXNPGTRO-DTWKUNHWSA-N
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Description

Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to an oxolane ring with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate is unique due to its specific structural features, such as the ethenyl substituent on the oxolane ring

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-8-6-14-7-9(8)12-10(13)15-11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKQXIZXNPGTRO-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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